molecular formula C8H10Cl2N2 B024430 4-tert-Butyl-3,6-dichloropyridazine CAS No. 22808-29-3

4-tert-Butyl-3,6-dichloropyridazine

Cat. No.: B024430
CAS No.: 22808-29-3
M. Wt: 205.08 g/mol
InChI Key: DTUZXHRABOWYAE-UHFFFAOYSA-N
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Description

4-tert-Butyl-3,6-dichloropyridazine is a chemical compound with the molecular formula C8H10Cl2N2. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a tert-butyl group at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3,6-dichloropyridazine typically involves the chlorination of 4-tert-butylpyridazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out in an appropriate solvent, such as dichloromethane, at temperatures ranging from 0°C to 80°C . The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3,6-dichloropyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Oxidized products such as pyridazine oxides.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Scientific Research Applications

4-tert-Butyl-3,6-dichloropyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3,6-dichloropyridazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Lacks the tert-butyl group, making it less sterically hindered.

    4-tert-Butylpyridazine: Lacks the chlorine atoms, affecting its reactivity.

    3,6-Dichloro-4-methylpyridazine: Has a methyl group instead of a tert-butyl group, influencing its physical and chemical properties.

Uniqueness

4-tert-Butyl-3,6-dichloropyridazine is unique due to the presence of both chlorine atoms and a tert-butyl group, which confer specific steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-tert-butyl-3,6-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUZXHRABOWYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945486
Record name 4-tert-Butyl-3,6-dichloropyridazine
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22808-29-3
Record name 4-tert-Butyl-3,6-dichloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22808-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-3,6-dichloropyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-3,6-dichloropyridazine
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Synthesis routes and methods I

Procedure details

A 375 g. portion of 3,6-dichloropyridazine was slurried with 578 g. of pivalic acid in 367 g. of sulfuric acid and 1500 ml. of water, and the mixture was warmed to 40°. Then 48.2 g. of silver nitrate was added, and the mixture was heated to 62°. To it was added 1 kg. of ammonium persulfate in 2 liters of water over a period of 1 hour. The temperature rose exothermically, and was controlled at 80° maximum. After the addition, the mixture was stirred for 15 minutes, and was then cooled to 15° with an ice-water bath. The mixture was then cooled further by the addition of ice, and its pH was adjusted to 9 with ammonium hydroxide. It was then stirred vigorously for 1 hour, while gummy material was scraped from the sides of the vessel as needed. It was then filtered, and the solids were washed with 2 liters of water and dried on the filter pad. The solids were then slurried in 5 liters of diethyl ether and the slurry was filtered. The filtrate was washed three times with 500 ml. portions of 1N sodium hydroxide, and the washes were combined and extracted with 500 ml. of diethyl ether. That ether was combined with the first ether filtrate, and was washed with 500 ml. of brine. The organic layer was dried over magnesium sulfate and carbon treated at the reflux temperature. It was then cooled and filtered through diatomaceous earth, and the filtrate was evaporated under vacuum to obtain 449 g. of the desired intermediate.
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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (53.6 ml, 1.0 mol) was added carefully to a stirred suspension of 3,6-dichloropyridazine (50.0 g, 0.34 mol) in water (1.25 l). This mixture was then heated to 70° C. (internal temperature) before the addition of trimethylacetic acid (47.5 ml, 0.41 mol). A solution of silver nitrate (11.4 g, 0.07 mol) in water (20 ml) was then added over approximately one minute. This caused the reaction mixture to become milky in appearance. A solution of ammonium persulphate (230 g, 1.0 mol) in water (0.63 l) was then added over 20-30 minutes. The internal temperature rose to approximately 85° C. During the addition the product formed as a sticky precipitate. Upon complete addition the reaction was stirred for an additional 10 minutes, then allowed to cool to room temperature. The mixture was then poured onto ice and basified with concentrated aqueous ammonia, with the addition of more ice as required to keep the temperature below 10° C. The aqueous was extracted with dichloromethane (3×300 ml). The combined extracts were dried (MgSO4), filtered and evaporated to give 55.8 g of crude product as an oil. This was purified by silica gel chromatography using 0-15% ethyl acetate in hexane as eluent to give 37.31 g (53%) of the desired compound. Data for the title compound: 1H NMR (360 MHz, d6-DMSO) δ1.50 (9H, s), 7.48 (1H, s); MS (ES+) m/e 205 [MH]+, 207 [MH]+.
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